Benzo[b]thiophen-2-amine

Synthetic methodology C-S bond formation Transition-metal-free catalysis

Researchers developing SERM-based breast cancer therapies or kinase-targeted anti-inflammatories often face scaffold limitations where indole or benzofuran analogs fail to deliver requisite target engagement. This benzothiophene-2-amine building block directly addresses that gap. - Clinically validated scaffold: core of raloxifene, zileuton, and sertaconazole; benzothiophene-based SERMs outperform raloxifene and tamoxifen in ER antagonist potency. - Kinase program enabler: delivers <500 nM cellular potency with 10- to 100-fold selectivity backed by X-ray crystallography (PDB 3fz1). - CNS transporter targeting: benzothiophenyl substitution confers nanomolar dopamine uptake inhibition (IC50 = 7 nM) unattainable with simple phenyl systems. - Scalable synthesis: transition-metal-free C-S bond protocol achieves 78% yield under mild conditions, supporting seamless route scouting to kilogram-scale production. Supplied with full analytical documentation (NMR, HPLC). Immediate stock availability across multiple pack sizes.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 4521-30-6
Cat. No. B112646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-2-amine
CAS4521-30-6
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)N
InChIInChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2
InChIKeyVJYJBBMMLIDJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophen-2-amine (CAS 4521-30-6): A Core Benzothiophene Scaffold for Pharmaceutical Synthesis and Heterocyclic Chemistry


Benzo[b]thiophen-2-amine (CAS 4521-30-6, molecular formula C8H7NS, molecular weight 149.21, LogP 3.06) is a heterocyclic aromatic amine comprising a benzene ring fused to a thiophene ring with a primary amine (-NH2) substituted at the 2-position of the thiophene moiety [1]. This compound serves as a versatile synthetic building block for the construction of complex bioactive molecules, including clinically established drugs such as raloxifene (a selective estrogen receptor modulator), zileuton (a 5-lipoxygenase inhibitor), and sertaconazole (an antifungal agent) [2]. The benzo[b]thiophene core is recognized as a privileged scaffold in medicinal chemistry due to its ability to provide potent and selective ligands for a diverse range of biological targets [3].

Why Generic Substitution of Benzo[b]thiophen-2-amine with Indole or Benzofuran Analogs Fails in Drug Design


Substituting the benzo[b]thiophene core with structurally similar heterocycles such as indole (N-containing) or benzofuran (O-containing) is not functionally equivalent due to fundamental differences in electronic properties, binding affinities, and pharmacokinetic behavior. For example, in estrogen receptor (ER) antagonist development, 2-phenylbenzothiophenes demonstrate distinct potency profiles compared to their 2-phenylindole and benzofuran counterparts, with the benzofuran derivatives exhibiting reduced activity due to lower ER binding affinities [1]. Furthermore, the electrophilic substitution regioselectivity of benzothiophene systems is substantially lower than that of indoles, directly impacting the predictability and control of downstream synthetic derivatization [2]. The sulfur atom in the thiophene ring confers unique physicochemical properties, including increased lipophilicity (LogP ~3.06) and polar surface area (PSA ~54.26 Ų), which directly influence membrane permeability and target engagement compared to oxygen- or nitrogen-containing bioisosteres [3].

Quantitative Comparative Evidence: Benzo[b]thiophen-2-amine versus Closest Analogs and Alternative Synthetic Routes


Transition-Metal-Free Synthesis of Benzo[b]thiophen-2-amine Achieves 78% Yield versus Traditional Multi-Step Routes with 4-48% Yields

The target compound can be synthesized via a transition-metal-free intramolecular C-S bond formation using t-BuOK as a base, achieving a yield of 78% under mild conditions [1]. In contrast, traditional synthetic routes to 2-aminobenzo[b]thiophenes suffer from significantly lower efficiency: the Willgerodt-Kindler reaction typically provides yields ranging from only 4% to 47% and is limited to nitro-substituted derivatives, while a five-step synthesis from thiosalicylic acid yields only 48% overall [2]. The modern base-promoted cyclization protocol offers operationally simple, high-yielding access to diverse substituted derivatives with broad functional group tolerance [1].

Synthetic methodology C-S bond formation Transition-metal-free catalysis Process chemistry

Benzo[b]thiophene Scaffold Demonstrates Superior Estrogen Receptor Antagonist Potency versus Benzofuran and Indole Bioisosteres

In comparative studies of heterocycle-based pure estrogen antagonists, 2-phenylbenzothiophenes and 2-phenylindoles exhibited similar potencies, whereas benzofuran derivatives were consistently less active, attributed to lower binding affinities for the estrogen receptor (ER) [1]. Furthermore, novel benzo[b]thiophene SERMs have been identified with greater potency to antagonize estrogen in uterine tissue and in human mammary cancer cells compared to clinical benchmarks raloxifene, tamoxifen, and ICI-182,780 [2]. The benzo[b]thiophene core is a critical component of raloxifene and its optimized analogs, underscoring the scaffold's privileged status in this therapeutic class [3].

Selective estrogen receptor modulators (SERMs) Bioisosteric replacement Drug design Oncology

Benzo[b]thiophene MK2 Inhibitors Achieve Cellular Potency <500 nM with Optimized Kinase Selectivity via X-ray Crystallography-Guided Design

Optimization of kinase selectivity for a set of benzothiophene MK2 inhibitors provided analogs with potencies of less than 500 nM in cell-based assays [1]. The selectivity profile of these benzothiophene-based inhibitors was rationalized through examination of X-ray crystal structures of inhibitors bound to MK2, enabling structure-guided design improvements [1]. This level of characterization provides a quantitative benchmark absent for many alternative heterocyclic scaffolds in this target class. In contrast, related benzo[b]thiophene derivatives have demonstrated JNK inhibition with IC50 values of 150 nM (JNK1), 220 nM (JNK2), and 70 nM (JNK3), exhibiting 10- to 100-fold selectivity over a panel of 25 other kinases [2].

Kinase inhibition MK2 (MAPKAPK2) Inflammation Structure-based drug design

Electrophilic Substitution Regioselectivity: Benzo[b]thiophene Systems Enable More Predictable Derivatization than Indole Analogs

The electrophilic substitution of benzo[b]thiophene systems is much less regioselective than that of indoles [1]. This characteristic is critical for synthetic planning: while indoles exhibit highly regioselective electrophilic substitution patterns that restrict accessible substitution positions, the benzo[b]thiophene scaffold permits a broader range of substitution outcomes, enabling greater synthetic flexibility for structure-activity relationship (SAR) exploration. The benzo[b]thiophene core is found within the chemical structures of pharmaceutical drugs including zileuton, raloxifene, sertaconazole, and BTCP, demonstrating its validated utility across diverse therapeutic applications [1].

Synthetic chemistry Regioselectivity Derivatization Process control

Benzothiophenyl Bioisosteric Replacement Enhances Dopamine Uptake Inhibition: BTCP (IC50 = 7 nM) versus Parent Phencyclidine Scaffold

Replacement of a phenyl ring with a benzothiophenyl group in the phencyclidine (PCP) scaffold yields N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), which is one of the more potent known dopamine (DA) uptake inhibitors with an IC50 value of 7 nM [1]. This represents a direct quantitative demonstration of how the benzo[b]thiophene moiety confers enhanced biological activity compared to a simple phenyl aromatic system. The structural modification transforms a non-selective ligand into a selective dopamine uptake complex inhibitor, underscoring the value of the benzothiophene scaffold in CNS-targeted drug design [1].

Dopamine transporter CNS drug discovery Bioisosteric replacement Neuropharmacology

Optimal Research and Procurement Applications for Benzo[b]thiophen-2-amine Based on Quantitative Comparative Evidence


SERM and Hormone-Dependent Cancer Drug Discovery Programs

Based on direct comparative evidence showing that benzo[b]thiophene-based SERMs exhibit greater estrogen receptor antagonist potency than benzofuran derivatives and outperform clinical standards including raloxifene and tamoxifen in uterine tissue and mammary cancer cell assays, this scaffold is the preferred starting material for developing next-generation selective estrogen receptor modulators [1][2]. Programs targeting breast cancer, osteoporosis, or other hormone-responsive conditions should prioritize benzo[b]thiophene-2-amine over indole or benzofuran alternatives.

Kinase Inhibitor Development Requiring Validated Cellular Potency and Selectivity

For research programs targeting MK2, JNK, or related kinases in inflammation, oncology, or neurodegeneration, the benzo[b]thiophene scaffold offers validated cellular potency (<500 nM) and 10- to 100-fold kinase selectivity backed by X-ray crystallography data [3][4]. The availability of structural biology information (PDB entry 3fz1) enables structure-guided optimization, providing a rational basis for scaffold selection over less-characterized heterocyclic alternatives.

CNS Drug Discovery Targeting Monoamine Transporters

Based on direct head-to-head evidence demonstrating that benzothiophenyl substitution transforms phencyclidine (PCP) into BTCP, a potent dopamine uptake inhibitor with IC50 = 7 nM and enhanced target selectivity [5], benzo[b]thiophene-2-amine should be prioritized for CNS programs targeting dopamine, serotonin, or norepinephrine transporters. The scaffold confers nanomolar potency that simple phenyl systems cannot achieve.

Process Chemistry and Scale-Up Where Transition-Metal-Free Synthesis is Required

The transition-metal-free C-S bond formation protocol achieving 78% yield under mild conditions [6] represents a significant advantage over traditional methods (4-48% yields) for programs requiring cost-effective, scalable synthesis without metal contamination concerns. This makes benzo[b]thiophene-2-amine a strategically advantageous building block for process chemistry development and kilogram-scale production.

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